N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide
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Overview
Description
“N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide” is a complex organic compound . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . The structures of the synthesized compounds were confirmed by elemental analyses and spectral data .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by spectral analyses (1 HNMR, 13 CNMR, LC/MS) . The dihedral angles between the pyrazole ring and the three benzene rings are also significant .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied under various conditions . The residue levels and dissipation kinetics of similar compounds were determined under greenhouse conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molar mass of 387.82 g·mol −1 . The compound is likely to bioaccumulate in aquatic organisms .Scientific Research Applications
Herbicidal Activity
Research has shown that compounds related to N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide exhibit herbicidal activities. For instance, Duan et al. (2010) designed and synthesized S (−)-2-(4-chlorophenyl)- N -(5,7-disubstituted-2 H -[1,2,4]-thiadiazolo[2,3- a ]pyrimidin-2-ylidene)-3-methylbutanamide derivatives, revealing moderate inhibitory activities against roots and stalks of monocotyledon and dicotyledon plants. The introduction of chiral active units improved the herbicidal activities of these compounds over their racemic counterparts against various weeds (Duan, Zhao, & Zhang, 2010).
Anticancer and Antimicrobial Activities
Katariya et al. (2021) synthesized novel compounds, including 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and pyridyl-pyrazolines, which showed promising anticancer activity against a 60 cancer cell line panel and effective in vitro antibacterial and antifungal activities (Katariya, Vennapu, & Shah, 2021).
Corrosion Inhibition
Saraswat and Yadav (2020) explored the corrosion inhibition behavior of quinoxaline derivatives like 2-(5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)naphtho[2,3-d]thiazole for mild steel in acidic mediums, showing high inhibition efficiency and acting as mixed-type inhibitors (Saraswat & Yadav, 2020).
Antiviral Evaluations
H. Sayed and M. A. Ali (2007) synthesized derivatives of [3-(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone, which were evaluated for antiviral properties. The derivatives showed promise in this field, indicating the potential of related compounds for antiviral applications (Sayed & Ali, 2007).
Molecular Docking Analysis
C. Sivakumar et al. (2020) conducted a study on a novel pyrazole derivative, 3-(4-Chlorophenyl)-5-[4-(propane-2-yl) phenyl] 4, 5-dihydro-1H –pyrazole-1-carbothioamide (CPDPC), which involved molecular docking analysis to assess its antimicrobial potential. This study demonstrates the use of molecular docking as a tool for predicting the biological activity of such compounds (Sivakumar et al., 2020).
Safety and Hazards
Future Directions
The future directions for research on similar compounds could include further exploration of their biological activities, as well as their potential applications in medicine and agriculture . The application dosage of similar compounds at the recommended rates was found to be safe to human beings and animals .
Mechanism of Action
Target of Action
The primary target of this compound is the mitochondrial respiration of fungi . It acts as a quinone outside inhibitor (QoI) , specifically inhibiting the cytochrome bc1 complex . This complex is a crucial component of the electron transport chain in mitochondria, playing a vital role in cellular respiration and energy production .
Mode of Action
The compound interacts with its target by blocking the transfer of electrons between cytochrome b and cytochrome c1 . This inhibition disrupts the normal function of the electron transport chain, leading to a halt in cellular respiration . As a result, the fungi’s ability to produce energy is severely compromised, leading to its eventual death .
Biochemical Pathways
The affected pathway is the electron transport chain in the mitochondria of fungi . By inhibiting the cytochrome bc1 complex, the compound disrupts the flow of electrons, which is a critical step in the process of oxidative phosphorylation . This disruption leads to a decrease in ATP production, causing energy deprivation and ultimately leading to cell death .
Pharmacokinetics
For instance, they generally comply with Lipinski and Veber rules, possessing fewer than 5 hydrogen bond donors, fewer than 10 hydrogen bond acceptors, a molecular weight below 500 Da, and a log P value less than 5 . These properties can influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of fungal growth . By disrupting the fungi’s ability to produce energy, the compound effectively halts their growth and proliferation . This makes it an effective fungicide, used in agriculture to protect against major plant pathogens .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, temperature can affect the rate of the compound’s interaction with its target . Additionally, the compound’s solubility in water and its potential to bioaccumulate can impact its environmental persistence and toxicity . It’s also worth noting that resistant populations of fungi have been identified, suggesting that genetic factors in the target organisms can also influence the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as pyraclostrobin, have been found to inhibit the mitochondrial cytochrome-bc1 complex . This suggests that N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide may interact with enzymes and proteins involved in cellular respiration .
Cellular Effects
Related compounds have been shown to influence cell function by disrupting cellular respiration . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-2-3-7-15(21)18-16-13-9-23(22)10-14(13)19-20(16)12-6-4-5-11(17)8-12/h4-6,8H,2-3,7,9-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVILTPENNKFDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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